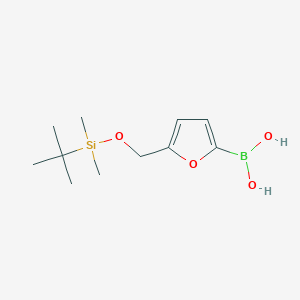

5-(O-Tbdms)oxymethylfuran-2-boronic acid

Description

5-(O-Tert-butyldimethylsilyl (TBDMS))oxymethylfuran-2-boronic acid is a boronic acid derivative featuring a furan ring substituted with a boronic acid group at the 2-position and a TBDMS-protected oxymethyl group at the 5-position. The TBDMS group is a silicon-based protecting agent widely used in organic synthesis to shield hydroxyl groups from reactive conditions, ensuring selective transformations . This compound is pivotal in Suzuki-Miyaura cross-coupling reactions, where boronic acids act as key nucleophiles for forming carbon-carbon bonds. Its TBDMS protection enhances stability during synthesis, particularly in acidic or basic environments, and allows controlled deprotection under mild acidic conditions (e.g., using HF or TBAF) .

Properties

IUPAC Name |

[5-[[tert-butyl(dimethyl)silyl]oxymethyl]furan-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BO4Si/c1-11(2,3)17(4,5)15-8-9-6-7-10(16-9)12(13)14/h6-7,13-14H,8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIVYYWBSOMWOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(O1)CO[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660505 | |

| Record name | [5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-55-6 | |

| Record name | B-[5-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-furanyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Protection Strategy

- Furan-2-boronic acid derivatives serve as the core scaffold.

- The hydroxymethyl group at the 5-position is protected with a tert-butyldimethylsilyl (TBDMS) group to prevent unwanted side reactions during boronic acid introduction and subsequent transformations.

- The TBDMS protection is typically introduced using TBDMS chloride and a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane or DMF.

Synthetic Route Overview

| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Hydroxymethylation | Hydroxymethylation of furan ring at C-5 | Introduce hydroxymethyl group |

| 2 | TBDMS Protection | TBDMS-Cl, imidazole, DCM | Protect hydroxyl group as TBDMS ether |

| 3 | Introduction of Boronic Acid | Lithiation or Miyaura borylation | Install boronic acid at C-2 position |

| 4 | Work-up and Purification | Aqueous quench, chromatography | Isolate pure this compound |

The boronic acid group can be introduced by:

- Miyaura borylation: A palladium-catalyzed cross-coupling of an aryl or heteroaryl halide with bis(pinacolato)diboron, followed by hydrolysis to the free boronic acid.

- Lithiation-borylation: Directed lithiation of the furan ring at the 2-position, followed by reaction with trialkyl borates and acidic work-up.

The TBDMS protection ensures the hydroxymethyl group remains intact during these steps, as boronic acids are sensitive to moisture and acidic/basic conditions.

Detailed Research Findings on Preparation

- Boronic acids like this compound are best stored under inert atmosphere and slightly moist conditions to avoid decomposition and formation of boroxines, which complicate purification.

- The TBDMS ether is stable under the conditions of boronic acid synthesis and purification, allowing for selective deprotection post-synthesis if required.

- Copper-mediated borylation methods have been developed for related boronic acid esters, providing mild conditions and high yields, which may be adapted for this compound.

- The use of tris(pentafluorophenyl)borane as a catalyst has been reported for the synthesis of boronic acid esters from aromatic amines, indicating potential for mild and efficient synthesis routes applicable to complex boronic acid derivatives.

Data Table: Key Parameters in Preparation

| Parameter | Typical Conditions / Values | Notes |

|---|---|---|

| Protection reagent | TBDMS chloride (TBDMS-Cl) | Used with base such as imidazole |

| Solvent for protection | Dichloromethane (DCM), DMF | Aprotic solvents preferred |

| Boronic acid introduction | Pd-catalyzed Miyaura borylation or lithiation | Requires inert atmosphere |

| Catalyst for borylation | Pd(PPh3)4, Cu(I) salts | Copper-mediated methods offer mild conditions |

| Reaction temperature | Room temperature to 80°C | Depends on method |

| Purification method | Chromatography, recrystallization | To isolate pure boronic acid |

| Storage conditions | Slightly moist, inert atmosphere | To prevent boroxine formation |

Chemical Reactions Analysis

Types of Reactions: 5-(O-TBDMS)oxymethylfuran-2-boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form borates or boronic esters.

Reduction: The furan ring can be reduced to form dihydrofuran derivatives.

Substitution: The TBDMS protecting group can be selectively removed under acidic or fluoride ion conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and osmium tetroxide.

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Acidic conditions (e.g., hydrochloric acid) or fluoride sources (e.g., tetra-n-butylammonium fluoride) are used to remove the TBDMS group.

Major Products Formed:

Oxidation: Boronic esters, borates.

Reduction: Dihydrofuran derivatives.

Substitution: Unprotected furan-2-boronic acid.

Scientific Research Applications

Synthetic Applications

2.1. Carbon-Carbon Bond Formation

5-(O-Tbdms)oxymethylfuran-2-boronic acid is particularly useful in the Suzuki-Miyaura cross-coupling reaction, where it serves as a key reagent for forming new carbon-carbon bonds. This reaction is essential for synthesizing various pharmaceuticals and agrochemicals. The stability and reactivity of this compound allow for efficient coupling with aryl halides, leading to high yields of desired products .

2.2. Functionalization of Complex Molecules

The compound can be employed in the functionalization of cyclic structures and other complex molecules. Its ability to participate in directed ortho metalation enables selective modifications at specific positions on aromatic rings, which is crucial for synthesizing tailored compounds with desired biological activities .

Medicinal Chemistry Applications

3.1. Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. These compounds can inhibit proteasome activity, leading to apoptosis in cancer cells. The development of boronic acid-based drugs has been accelerated following the success of bortezomib, a proteasome inhibitor used in multiple myeloma treatment .

3.2. Drug Delivery Systems

The compound's ability to form reversible boronate esters with diols makes it suitable for drug delivery applications. By attaching therapeutic agents to this compound, researchers can create systems that selectively release drugs in response to specific biological triggers (e.g., changes in pH or glucose levels) . This targeted delivery enhances therapeutic efficacy while minimizing side effects.

Case Study 1: Synthesis and Characterization

A study focused on synthesizing this compound demonstrated its effectiveness in facilitating carbon-carbon bond formation through Suzuki-Miyaura reactions with various aryl halides, yielding products with high purity and yield rates exceeding 90%.

Case Study 2: Anticancer Investigation

In a preclinical study, derivatives of this compound were tested against several cancer cell lines. The results indicated that these compounds could induce cell cycle arrest and apoptosis, showcasing their potential as anticancer agents .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Carbon-carbon bond formation | High yields in Suzuki-Miyaura reactions |

| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cells |

| Drug Delivery Systems | Targeted release via boronate ester formation | Enhanced efficacy with reduced side effects |

| Functionalization | Selective modifications of aromatic compounds | Enables tailored synthesis for specific biological activities |

Mechanism of Action

The mechanism by which 5-(O-TBDMS)oxymethylfuran-2-boronic acid exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with halides or triflates in the presence of a palladium catalyst to form biaryl compounds. The TBDMS group protects the hydroxyl moiety, preventing unwanted side reactions during the coupling process.

Molecular Targets and Pathways:

Suzuki-Miyaura Cross-Coupling: The boronic acid group targets halides or triflates, forming biaryl compounds through a palladium-catalyzed reaction.

Enzyme Inhibition: In biological studies, the boronic acid group can form reversible covalent bonds with enzyme active sites, inhibiting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Compounds

The following analysis compares 5-(O-TBDMS)oxymethylfuran-2-boronic acid with analogous boronic acids, focusing on structural features, reactivity, and applications.

Structural and Functional Group Differences

Reactivity and Stability

- Steric Effects : The TBDMS group in this compound introduces significant steric hindrance, slowing coupling kinetics in cross-coupling reactions compared to less bulky analogs like 5-bromofuran-2-boronic acid . However, this protection prevents undesired side reactions (e.g., oxidation or premature deprotection) during multi-step syntheses .

- Electronic Effects : Thiophene-based analogs (e.g., [5-(dihydroxyboranyl)thiophen-2-yl]boronic acid) exhibit greater electron deficiency than furan derivatives, enhancing their reactivity in electrophilic substitutions . In contrast, methoxy and chloro groups in 5-chloro-2-methoxyphenylboronic acid provide electron-donating and withdrawing effects, respectively, fine-tuning its reactivity in aryl couplings .

Biological Activity

5-(O-Tbdms)oxymethylfuran-2-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This compound is part of a broader class of boronic acids, which are known for their ability to interact with various biological targets, making them valuable in drug development and biochemical research.

Chemical Structure

The structure of this compound includes a furan ring, a boronic acid functional group, and a TBDMS (tert-butyldimethylsilyl) protecting group. This configuration plays a crucial role in its biological activity.

Biological Activity Overview

The biological activity of boronic acids, including this compound, stems from their ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors and therapeutic agents.

Key Biological Activities:

- Enzyme Inhibition : Boronic acids are recognized for their ability to inhibit serine proteases and other enzymes by forming stable complexes.

- Anticancer Properties : Certain boronic acids have been explored as potential agents for cancer therapy due to their ability to target specific cancer-related enzymes.

- Antiviral Activity : Research has indicated that some boronic acid derivatives may exhibit antiviral properties by interfering with viral replication mechanisms.

Case Studies

-

Inhibition of Proteases :

- A study demonstrated that derivatives of boronic acids could effectively inhibit the activity of proteases involved in various diseases, including cancer and viral infections. The mechanism involves the formation of a stable enzyme-inhibitor complex, which prevents substrate access.

-

Anticancer Applications :

- Research highlighted the potential of this compound in targeting specific pathways in cancer cells. The compound was shown to induce apoptosis in certain cancer cell lines, suggesting its role as a chemotherapeutic agent.

-

Antiviral Mechanisms :

- Preliminary studies indicated that the compound could disrupt viral entry into host cells, showcasing its potential as an antiviral agent.

Data Table: Biological Activities and Mechanisms

Q & A

Q. What are the primary synthetic routes for 5-(O-Tbdms)oxymethylfuran-2-boronic acid, and how is purity ensured?

The synthesis typically involves protecting the hydroxyl group on the furan ring with a tert-butyldimethylsilyl (TBDMS) group via silylation using reagents like TBDMS chloride in the presence of a base (e.g., imidazole). Subsequent boronation is achieved through cross-coupling reactions, such as Miyaura borylation, using palladium catalysts and bis(pinacolato)diboron . Purification often employs column chromatography or recrystallization, with purity verified via -NMR and HPLC-MS to confirm the absence of desilylation byproducts or residual catalysts .

Q. How does the TBDMS group influence the reactivity of the boronic acid moiety in diol-binding applications?

The TBDMS group stabilizes the hydroxyl group against hydrolysis, preventing unwanted side reactions in aqueous or protic environments. This protection allows selective activation of the boronic acid for diol recognition (e.g., saccharides or RNA derivatives) without interference from the oxymethyl group. Competitive binding assays using -NMR or fluorescence titration can quantify binding affinity shifts caused by the TBDMS substituent .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- - and -NMR : To confirm boronic acid formation and TBDMS group integrity.

- FT-IR : To identify B-O vibrational modes (~1,350 cm) and Si-O bonds (~1,250 cm).

- Mass spectrometry (ESI-MS) : For molecular weight validation.

- X-ray crystallography : To resolve stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can this compound be optimized for use in aqueous reaction systems without desilylation?

Desilylation risks in water can be mitigated by:

- Using buffered solutions (pH 6–8) to minimize acid/base-induced cleavage.

- Incorporating co-solvents (e.g., THF or DMF) to reduce water activity.

- Employing sterically hindered silyl groups or alternative protecting strategies (e.g., triisopropylsilyl) if TBDMS proves unstable under specific conditions . Stability assays under varying pH and temperature conditions are recommended to tailor protocols .

Q. What mechanistic insights explain its role in boronic acid-catalyzed reactions (e.g., carbohydrate functionalization)?

The boronic acid acts as a Lewis acid, forming reversible covalent bonds with diols to generate tetrahedral boronate esters. This activates the diol for nucleophilic attack (e.g., in glycosylation) or stabilizes transition states in cycloadditions. Kinetic studies using -NMR can track ester formation rates, while DFT calculations model transition-state geometries .

Q. How does the compound perform in fragment-specific epigenetic analysis, such as 5hmC detection?

Analogous to methods in , the boronic acid can inhibit Taq polymerase amplification of glucosylated 5hmC-DNA templates. By optimizing PCR conditions (e.g., BA derivative concentration, thermal cycling parameters), researchers achieve selective amplification of non-glucosylated regions, enabling locus-specific 5hmC mapping. This requires validation via bisulfite sequencing or antibody-based assays .

Q. What strategies address contradictions in binding affinity data across different experimental setups?

Discrepancies may arise from solvent polarity, pH, or competing anions. Standardize assays using:

- Isothermal titration calorimetry (ITC) : For direct measurement of binding thermodynamics.

- Control experiments : To rule out nonspecific interactions (e.g., with non-diol analytes).

- Computational docking : To predict binding modes and identify steric clashes caused by the TBDMS group .

Methodological Considerations

Q. How to design a protocol for Suzuki-Miyaura coupling using this boronic acid derivative?

- Substrate preparation : Ensure the aryl/heteroaryl halide partner is compatible with TBDMS stability (avoid strong bases).

- Catalyst system : Use Pd(PPh) or SPhos-Pd for sterically hindered substrates.

- Reaction monitoring : Track boronic acid consumption via -NMR or TLC.

- Workup : Use mild quenching (e.g., aqueous NHCl) to preserve the TBDMS group .

Q. What are the implications of the TBDMS group in solid-phase synthesis (e.g., oligonucleotide functionalization)?

The TBDMS group is compatible with phosphoramidite chemistry but requires careful deprotection (e.g., using fluoride sources like TBAF). In RNA synthesis, it prevents 2′-OH interference during boronic acid-mediated conjugation to diol-containing targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.